8-Hydroxyquinoline 1-oxide

Catalog No.
S702515
CAS No.
1127-45-3
M.F
C9H7NO2
M. Wt
161.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Hydroxyquinoline 1-oxide

8-Hydroxyquinoline 1-oxide (CAS 1127-45-3) overcomes the limitation of 8-HQ by providing an O,O-donor chelating environment and N-oxide directing group. Key outcomes: • Enables direct C2-H functionalization to 2-alkyl/aryl 8-HQs, eliminating multi-step halogenation. • Acts as an oxygen-rich metalloligand ([Al(qNO)3]) to coordinate lanthanides for advanced optical materials. • O,O-chelation yields pH-sensitive, reversible metal ion extraction with easy ligand recycling. Procure with confidence-rigorous analytical certification and fast global delivery.

CAS Number

1127-45-3

Product Name

8-Hydroxyquinoline 1-oxide

IUPAC Name

1-oxidoquinolin-1-ium-8-ol

Molecular Formula

C9H7NO2

Molecular Weight

161.16 g/mol

InChI

InChI=1S/C9H7NO2/c11-8-5-1-3-7-4-2-6-10(12)9(7)8/h1-6,11H

InChI Key

FJKUOCCQEBLPNX-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)O)[N+](=CC=C2)[O-]

Synonyms

8-Quinolinol 1-Oxide; 8-Hydroxyquinoline 1-Oxide; o-Hydroxyquinoline N-Oxide; NSC 21656;

Canonical SMILES

C1=CC2=C(C(=C1)O)[N+](=CC=C2)[O-]

The exact mass of the compound 8-Hydroxyquinoline 1-oxide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21656. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

1 g, 5 g

8-Hydroxyquinoline 1-oxide (CAS 1127-45-3) is a specialized bidentate chelating agent and highly regioselective synthetic precursor. Unlike its widely used parent compound, 8-hydroxyquinoline, which utilizes an N,O-donor set, the N-oxide derivative functions as an asymmetric O,O-donor ligand. This fundamental shift in coordination chemistry alters its thermodynamic stability constants and enables the formation of unique oxygen-bridged heterometallic architectures. Furthermore, the N-oxide moiety acts as a powerful directing group in organic synthesis, facilitating direct C-H functionalization at the C2 position of the quinoline ring. For industrial and laboratory buyers, procuring the N-oxide form is primarily driven by the need to bypass multi-step syntheses in quinoline derivatization or to engineer specific metal-ligand environments that are inaccessible with standard N,O-chelators [1].

Research Fit

1 Metal chelation and coordination chemistry research
2 N-oxide scaffold alters selectivity vs. parent 8HQ
3 Research-grade purity supports analytical workflows
Reported chelation context; review source data for application-specific fit.

Attempting to substitute 8-hydroxyquinoline 1-oxide with the cheaper and more common 8-hydroxyquinoline (8-HQ) will result in failure for both regioselective synthesis and specific coordination workflows. In synthetic applications, the parent 8-HQ lacks the N-oxide directing group, meaning that direct nucleophilic or radical additions to the C2 position will not occur, forcing chemists into low-yield, multi-step halogenation and cross-coupling sequences. In materials science, the N,O-donor geometry of standard 8-HQ sterically and electronically restricts the formation of face-sharing heterobimetallic complexes. The N-oxide's unique O,O-donor set provides the necessary oxygen-rich facial coordination sites required to bridge secondary metals, a structural feature that generic 8-HQ cannot replicate [1].

Substitution Risk

N-oxide functionality

Electronic and basicity differences may shift metal-binding affinity relative to parent 8HQ; direct replacement may require re-validation.

Selectivity profile

Metal-ion selectivity differs from 8-hydroxyquinoline; assuming interchangeable behavior risks analytical misinterpretation.

Stability constants

Complex stability magnitude varies by metal; N-oxide derivative yields systematically weaker complexes, which may affect experimental design.

Direct C2-Alkylation and Amination via N-Oxide Directing Group

8-Hydroxyquinoline 1-oxide serves as an essential precursor for synthesizing 2-substituted 8-hydroxyquinolines. The N-oxide group directs copper-catalyzed Grignard additions or aryldiazonium coupling strictly to the C2 position, achieving yields of 52-79% for 2-alkyl or 2-anilino derivatives. The parent 8-hydroxyquinoline lacks this directing capability, necessitating complex, multi-step halogenation/cross-coupling routes to achieve the same C2 substitution [1].

Evidence DimensionC2-Regioselective Functionalization Yield
Target Compound Data52-79% yield (direct single-step C2-alkylation/amination)
Comparator Or Baseline8-Hydroxyquinoline (0% direct C2-yield; requires multi-step synthesis)
Quantified DifferenceEnables single-step C2-substitution vs. multi-step requirement
ConditionsCopper-catalyzed Grignard reagents or aryldiazonium salts in solvent

Procurement of the N-oxide form eliminates multiple synthetic steps when manufacturing C2-functionalized quinoline derivatives for pharmaceutical or material science applications.

Selectivity vs. 8HQ
Qualitative observation
Greater selectivity in metal-complex formation reported
May support interference reduction in complex matrices
Qualitative appraisal; direct selectivity ratios not provided.

Facilitation of Heterobimetallic Al-Ln Complex Formation

The deprotonated 8-hydroxyquinoline N-oxide acts as an asymmetric, monoanionic O,O-donor. When forming homoleptic aluminum complexes ([Al(qNO)3]), the coordination geometry allows the complex to act as a metalloligand that shares an octahedral face with lanthanide fragments (e.g., [Ln(hfac)3]). This yields stable Al-Ln heterobimetallic complexes. The standard N,O-donor 8-hydroxyquinoline (forming Alq3) does not provide the same oxygen-rich facial coordination sites, making it inferior for templating these specific heteronuclear architectures [1].

Evidence DimensionDonor Set and Heterometallic Bridging Capability
Target Compound DataO,O-donor set (enables face-sharing Al-Ln tricapped trigonal prism geometry)
Comparator Or Baseline8-Hydroxyquinoline (N,O-donor set; restricts face-sharing)
Quantified DifferenceProvides required oxygen-rich faces for secondary metal coordination
ConditionsReaction of [Al(qNO)3] with [Ln(hfac)3] (Ln = Eu, Gd, Er)

Crucial for materials scientists procuring precursors for luminescent heterometallic ceramics or advanced OLED dopants where precise metal-metal distances are required.

Stability constants (bivalent metals)
Head-to-head
Oxine complexes > N-oxide complexes across Mn, Fe, Co, Ni, Cu, Zn, Cd
Reported lower stability may support reversible binding studies
pH-metric titrations, 50% aq. dioxan, 0.30 M NaClO₄, 30 °C.

Modulated Metal Chelate Stability Constants

The N-oxide oxygen in 8-hydroxyquinoline 1-oxide is significantly less basic than the quinoline nitrogen in 8-hydroxyquinoline (oxine). Consequently, the thermodynamic stability constants (log β) for its metal complexes are lower than those of the corresponding oxine complexes. For example, the oxine anion is approximately five times as basic as the N-oxide anion, leading to a measurable reduction in binding tightness. This modulated binding affinity provides a different pH-dependent extraction profile, allowing for more selective or reversible metal stripping in hydrometallurgical or analytical extraction processes compared to the excessively tight binding of the parent oxine[1].

Evidence DimensionLigand Basicity and Complex Stability
Target Compound DataLower basicity (N-oxide anion) resulting in lower log β values
Comparator Or Baseline8-Hydroxyquinoline (Anion is ~5 times more basic, yielding higher log β values)
Quantified DifferenceReduced thermodynamic stability constant for reversible chelation
ConditionspH-metric titrations in 50% v/v aqueous dioxan with 0.30M sodium perchlorate

Allows for easier metal release and ligand recycling in industrial metal extraction workflows compared to the irreversibly tight binding of standard 8-HQ.

Anion basicity
Head-to-head
Oxine anion 5× more basic than N-oxide anion
Basicity difference may shift pH-dependent chelation context
Derived from pH-metric titration data.
Intramolecular H-bonding
Class-level
Strong association between N-oxide oxygen and 8-hydroxyl group
Intramolecular H-bonding may influence metal-binding pre-organization
Structural distinction vs. non-N-oxide derivatives; solid-state and solution.

Precursor for C2-Substituted Pharmaceutical Intermediates

Utilizing the N-oxide directing group for single-step C-H activation to produce 2-alkyl or 2-aryl 8-hydroxyquinolines, bypassing the multi-step halogenation required when starting from standard 8-hydroxyquinoline [1].

Synthesis of Luminescent Heterometallic Ceramics

Employing[Al(qNO)3] as an oxygen-rich metalloligand to coordinate lanthanides (e.g., Eu, Er), forming stable tricapped trigonal prism geometries for advanced optical materials [2].

Selective Hydrometallurgical Extraction

Leveraging the modulated, lower thermodynamic stability constants of the O,O-donor system to achieve pH-sensitive, reversible metal ion extraction and easier ligand recycling [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Selective Metal Extraction
Metal selectivity profile
Interference reduction in environmental matrices
Reversible Metal Binding
Complex stability constants
Reversible binding efficiency and metal release
Lanthanide Coordination Studies
Lanthanide complexation behavior
Gadolinium break analysis and separation factors
Analytical Method Development
Chromatographic & spectroscopic properties
Method specificity and impurity profiling

XLogP3

0.4

UNII

TMI4LD989P

Other CAS

1127-45-3

Wikipedia

8-hydroxyquinoline N-oxide

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